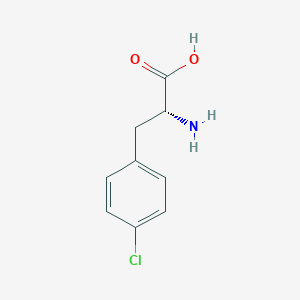

H-D-Phe(4-Cl)-OH

Description

Overview of 4-Chloro-D-phenylalanine as a Research Compound

Primarily recognized as a research chemical, 4-Chloro-D-phenylalanine is utilized in laboratory settings to investigate fundamental biological processes. chemimpex.comchemimpex.comscbt.com Its most prominent and widely studied activity is its role as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH). selleckchem.commedchemexpress.comselleckchem.com TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). selleckchem.commedchemexpress.comabmole.com By inhibiting this enzyme, 4-Chloro-D-phenylalanine effectively depletes endogenous levels of serotonin, making it an invaluable tool for studying the myriad physiological and behavioral roles of this crucial neurotransmitter. selleckchem.comselleckchem.comabmole.com

Beyond its effects on serotonin synthesis, this compound also serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and peptides. chemimpex.comchemimpex.com Its incorporation into peptides, for instance, allows researchers to probe protein structure and function in the field of protein engineering. chemimpex.comchemimpex.com

Historical Context of its Application in Biochemical and Pharmacological Studies

The application of chlorinated phenylalanine derivatives in research has a history rooted in the desire to understand amino acid metabolism and neurotransmitter pathways. The synthesis and study of compounds like p-Chlorophenylalanine (often used as a racemic mixture, DL-p-Chlorophenylalanine or PCPA) dates back several decades, with early research establishing its potent inhibitory effect on tryptophan hydroxylase. acs.orgcaymanchem.com This discovery opened up a new avenue for researchers to manipulate the serotonin system pharmacologically.

Historically, much of the research was conducted using the racemic mixture, which contains both the D- and L-enantiomers. cymitquimica.com These studies were instrumental in elucidating the role of serotonin in a vast array of physiological processes. The compound, often referred to as Fenclonine or PCPA, has been used to create animal models for conditions thought to be related to serotonin deficiency, such as insomnia. medchemexpress.comsigmaaldrich.com Over time, as the distinct roles of different stereoisomers became more appreciated in pharmacology, interest in the individual enantiomers, including 4-Chloro-D-phenylalanine, grew.

Significance of Stereoisomerism: Focus on the D-Enantiomer

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. azolifesciences.comnih.gov Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other, often designated as D (dextro) and L (levo) or R and S. azolifesciences.comnih.govrsc.org

In a biological context, which is inherently chiral, enantiomers of a drug can exhibit markedly different pharmacological and toxicological profiles. nih.govnih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. nih.gov

The focus on 4-Chloro-D-phenylalanine, the D-enantiomer, is significant because the biological effects of the D- and L-forms of chloro-phenylalanine can differ. While much of the foundational research utilized the DL-racemic mixture, subsequent investigations have aimed to dissect the specific contributions of each isomer. The separation and study of individual enantiomers, like 4-Chloro-D-phenylalanine, allow for a more precise understanding of their interaction with chiral biological targets such as enzymes and receptors. nih.gov This specificity is crucial for developing more targeted research tools and, potentially, more selective therapeutic agents. azolifesciences.com For instance, HPLC methods have been developed to separate the D- and L-enantiomers, highlighting the technical ability and scientific importance of studying them individually.

Rationale for Comprehensive Research on 4-Chloro-D-phenylalanine

The rationale for continued and comprehensive research on 4-Chloro-D-phenylalanine is multifaceted. Its established role as a potent TPH inhibitor makes it an indispensable tool in neuroscience for probing the functions of the serotonin system. selleckchem.comglpbio.com By selectively reducing serotonin levels, researchers can investigate its involvement in mood, cognition, and behavior. chemimpex.com

Furthermore, its utility extends to pharmaceutical development and protein engineering. chemimpex.comchemimpex.com As a modified amino acid, it can be incorporated into novel peptide structures, potentially leading to new therapeutic agents with enhanced stability or activity. chemimpex.com It is also used in the synthesis of other bioactive compounds, contributing to advancements in treatments for various disorders. chemimpex.com The study of this specific D-enantiomer helps to refine our understanding of stereoselectivity in drug action, a critical concept in modern pharmacology. ijpras.comslideshare.net

Table 1: Chemical Properties of 4-Chloro-D-phenylalanine

| Property | Value | Source |

|---|---|---|

| CAS Number | 14091-08-8 | scbt.comavantorsciences.com |

| Molecular Formula | C₉H₁₀ClNO₂ | scbt.comavantorsciences.com |

| Molecular Weight | 199.63 g/mol | |

| Melting Point | 260 °C | avantorsciences.com |

| Appearance | Crystalline solid | caymanchem.com |

| Synonyms | (R)-2-Amino-3-(4-chlorophenyl)propanoic acid |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGWMJHCCYYCSF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14091-08-8 | |

| Record name | Fenclonine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENCLONINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS1JQ7MES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms and Biochemical Interactions

Role as an Amino Acid Derivative and Phenylalanine Analog

4-Chloro-D-phenylalanine is a derivative of the amino acid D-phenylalanine, characterized by the substitution of a chlorine atom at the para (4th) position of the phenyl ring. cymitquimica.com This structural modification is key to its biological activity. As an analog of phenylalanine, it can be recognized by and interact with cellular machinery that normally processes natural amino acids. chemimpex.comcymitquimica.com This mimicry allows it to be incorporated into peptides and proteins, providing researchers with a tool to study protein structure and function. chemimpex.comcymitquimica.comchemimpex.com The presence of the chlorine atom enhances the compound's hydrophobicity and can alter its binding properties within biological systems. cymitquimica.com

Interaction with Phenylalanine Metabolism Pathways

Due to its structural resemblance to phenylalanine, 4-Chloro-D-phenylalanine can compete with the natural amino acid in various metabolic pathways. cymitquimica.com This competitive action is a cornerstone of its biochemical effects. While specific details of its interactions with all phenylalanine-metabolizing enzymes are not fully elucidated in the provided context, its primary and most studied interaction is with the enzyme system responsible for the synthesis of the neurotransmitter serotonin (B10506), which begins with the hydroxylation of tryptophan, an amino acid structurally related to phenylalanine.

Mechanisms of Enzyme Inhibition

The most prominent and well-documented biochemical action of 4-Chloro-D-phenylalanine is its potent inhibition of the enzyme tryptophan hydroxylase (TPH). adooq.comabmole.com TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, or 5-HT), a crucial neurotransmitter involved in a vast array of physiological processes. selleckchem.commedchemexpress.comselleckchem.com

Tryptophan Hydroxylase Inhibition by 4-Chloro-DL-phenylalanine

The inhibition of tryptophan hydroxylase by the racemic mixture, 4-Chloro-DL-phenylalanine (often referred to as PCPA or fenclonine), is a key mechanism through which it exerts its biological effects. selleckchem.commedchemexpress.comselleckchem.comselleck.co.jp This inhibition has been extensively studied and is characterized by its selectivity and irreversible nature. adooq.comabmole.comselleckchem.commedchemexpress.comselleckchem.comselleck.co.jp

4-Chloro-DL-phenylalanine is described as a selective and irreversible inhibitor of tryptophan hydroxylase. adooq.comabmole.comselleckchem.commedchemexpress.comselleckchem.comselleck.co.jp The term "selective" implies that it primarily targets TPH over other enzymes, although it is also noted to be a nonspecific antagonist of both TPH isoforms, TPH1 and TPH2. medchemexpress.commedchemexpress.com TPH1 is predominantly found in peripheral tissues and the pineal gland, while TPH2 is the primary isoform in the brain stem. spandidos-publications.com The "irreversible" nature of the inhibition means that it permanently inactivates the enzyme, and the restoration of enzyme activity requires the synthesis of new TPH molecules. caymanchem.com

By inhibiting tryptophan hydroxylase, 4-Chloro-DL-phenylalanine effectively blocks the first and rate-limiting step in the synthesis of serotonin: the conversion of L-tryptophan to 5-hydroxytryptophan (B29612). mdpi.com This direct action leads to a significant and prolonged depletion of endogenous serotonin levels in both the central nervous system and peripheral tissues. abmole.comselleckchem.commedchemexpress.comselleckchem.commdpi.com Research in animal models has demonstrated that administration of PCPA can lead to a reduction in serotonin levels by as much as 95%. This profound depletion of serotonin makes 4-Chloro-DL-phenylalanine a valuable pharmacological tool for investigating the diverse roles of serotonin in various physiological and behavioral processes.

While the in vivo inhibition is considered irreversible, in vitro studies have shown that 4-Chloro-DL-phenylalanine acts as a competitive inhibitor of tryptophan hydroxylase. caymanchem.comnih.gov This means that it competes with the natural substrate, tryptophan, for binding to the active site of the enzyme. caymanchem.com The inhibition constant (Ki) for this competitive inhibition has been reported to be 300 µM. caymanchem.com This dual mechanism of action—competitive in vitro and irreversible in vivo—highlights the complex nature of its interaction with tryptophan hydroxylase. caymanchem.com

Interactive Data Table: Properties of 4-Chloro-D-phenylalanine and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 4-Chloro-D-phenylalanine | 14091-08-8 cymitquimica.com | C₉H₁₀ClNO₂ cymitquimica.com | 199.63 | D-enantiomer, used in chiral resolution and asymmetric synthesis. |

| 4-Chloro-L-phenylalanine | 14173-39-8 | C₉H₁₀ClNO₂ | 199.63 | L-enantiomer, inhibitor of tryptophan hydroxylase. |

| 4-Chloro-DL-phenylalanine (Fenclonine/PCPA) | 7424-00-2 nih.gov | C₉H₁₀ClNO₂ nih.gov | 199.63 | Racemic mixture, selective and irreversible inhibitor of tryptophan hydroxylase. selleckchem.commedchemexpress.comselleckchem.comselleck.co.jp |

| 4-Chloro-DL-phenylalanine methyl ester hydrochloride | Not explicitly stated | Not explicitly stated | Not explicitly stated | A reversible tryptophan hydroxylase inhibitor that crosses the blood-brain barrier. medchemexpress.com |

Impact on Serotonin (5-HT) Biosynthesis and Depletion

Potential Inhibition of Other Metabolic Enzymes

While 4-Chloro-phenylalanine is most widely recognized as an inhibitor of tryptophan hydroxylase, research involving the racemic mixture (4-Chloro-DL-phenylalanine) indicates it can modulate the activity of other enzymes and proteins. selleckchem.com In studies using a rat model of monocrotaline-induced pulmonary vascular remodeling, 4-Chloro-DL-phenylalanine (PCPA) was found to suppress the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. selleckchem.com Concurrently, it also affected the levels of their endogenous inhibitors, tissue inhibitor of metalloproteinases-1 (TIMP-1) and TIMP-2. selleckchem.com

Furthermore, the administration of PCPA in this model led to the suppression of pro-inflammatory molecules, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and intercellular adhesion molecule-1 (ICAM-1). selleckchem.com Research on mouse neuroblastoma cells showed that p-chlorophenylalanine inhibited the initial cellular uptake of various large neutral amino acids. nih.gov However, it did not compete with phenylalanine or tyrosine for the aminoacylation of tRNA, a key step in protein synthesis. nih.gov

Incorporation into Peptides and Proteins

4-Chloro-D-phenylalanine is utilized in biochemical research as a non-canonical amino acid. cymitquimica.com Its structural similarity to the natural amino acid phenylalanine allows it to be incorporated into peptides and proteins. cymitquimica.comchemimpex.com This substitution serves as a powerful tool for investigating protein interactions, structure-function relationships, and the specific roles of amino acid residues in enzymatic activity. cymitquimica.comchemimpex.com The presence of the chlorine atom enhances the hydrophobicity of the amino acid and can influence its binding properties within biological systems. cymitquimica.com

The introduction of 4-chloro-phenylalanine into biological systems can have significant effects on cellular metabolism and growth. Studies using mouse neuroblastoma cells demonstrated that p-chlorophenylalanine was toxic and inhibited cell growth. nih.gov Interestingly, while it caused an increase in monoribosomes by 42% in vivo, it did not significantly impact poly(U)-directed protein synthesis in vitro. nih.gov This suggests that its cytotoxic effects may not stem from a direct disruption of the polypeptide chain elongation process itself. nih.gov The research also concluded that p-chlorophenylalanine was not substituted for phenylalanine or tyrosine in newly synthesized polypeptides in this cell model. nih.gov

The incorporation of 4-Chloro-D-phenylalanine into a protein's primary sequence is a valuable technique in protein engineering and metabolic studies. chemimpex.com By replacing a native phenylalanine residue, researchers can probe the function of that specific site. The chlorine atom at the para position of the phenyl ring alters the residue's size, hydrophobicity, and electronic properties. cymitquimica.com This modification can influence protein folding, stability, and its binding affinity for substrates or other proteins. cymitquimica.comchemimpex.com Analyzing the functional consequences of this substitution provides detailed insights into the structural requirements for a protein's biological activity. cymitquimica.com Researchers have employed this compound to create modified proteins with the goal of enhancing their stability and functionality for biotechnological applications. chemimpex.com

The specific and efficient incorporation of 4-chloro-phenylalanine (4CP) into proteins has been made possible through the molecular engineering of phenylalanyl-tRNA synthetase (PheS). tandfonline.comtandfonline.com In Escherichia coli, the α subunit of this enzyme, named PheS, is responsible for charging tRNAPhe with phenylalanine. tandfonline.com A specific mutant of the E. coli PheS, known as ePheSA294G, was found to misincorporate 4CP into cellular proteins, leading to cell death. tandfonline.comtandfonline.comnih.govresearchgate.net This characteristic allows it to be used as a counterselection marker in genetic engineering. nih.gov

However, the efficiency of this mutant was limited in rich media due to competition from natural phenylalanine. nih.govresearchgate.net To overcome this, further engineering produced new variants with improved 4CP incorporation efficiency. These double mutants exhibited high lethality even in common growth media like Luria-Bertani (LB) containing 4CP, making them superior counterselection markers. tandfonline.comnih.govresearchgate.net

Table 1: Engineered E. coli Phenylalanyl-tRNA Synthetase (PheS) Variants for 4-Chloro-phenylalanine (4CP) Incorporation

| PheS Variant | Key Characteristics | Application | Reference |

| ePheSA294G | Misincorporates 4CP into proteins, causing cell death. | Counterselection marker, but requires minimal media to avoid interference from phenylalanine. | tandfonline.comnih.govresearchgate.net |

| ePheST251A/A294G | Re-engineered variant with improved 4CP incorporation efficiency. | Superior counterselection marker; exhibits high lethality in rich media (LB) containing 4CP. | tandfonline.comnih.govresearchgate.net |

| ePheST251S/A294G | Re-engineered variant with improved 4CP incorporation efficiency. | Superior counterselection marker; exhibits high lethality in rich media (LB) containing 4CP. | tandfonline.comnih.govresearchgate.net |

Influence on Protein Structure-Function Relationships

Modulation of Metabolic Pathways by 4-Chloro-D-phenylalanine

As a structural analog of phenylalanine, 4-Chloro-D-phenylalanine can compete with natural substrates and modulate various metabolic pathways. cymitquimica.comchemimpex.com Its most prominent role is as an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. selleckchem.comcymitquimica.commedchemexpress.com By inhibiting this enzyme, it effectively depletes serotonin levels, making it a tool for studying the roles of this neurotransmitter. selleckchem.com

The consequences of this inhibition extend to downstream signaling pathways. In rat models, the administration of 4-Chloro-DL-phenylalanine was shown to inhibit the expression of Tph-1 (the peripheral isoform of tryptophan hydroxylase) and the serotonin transporter (SERT). selleckchem.com This led to the suppression of pathways involved in inflammation and tissue remodeling, including the downregulation of MMP-2, MMP-9, IL-1β, and TNF-α. selleckchem.com Additionally, the compound can affect amino acid metabolism more broadly by inhibiting the cellular uptake of large neutral amino acids. nih.gov

Applications in Neuroscience Research

Investigation of Neurotransmitter Systems

The primary application of 4-Chloro-D-phenylalanine in neuroscience is rooted in its function as a tool to study neurotransmitter systems. chemimpex.comchemimpex.comchemimpex.com By observing the effects of its administration, researchers can gain insights into the complex roles of amino acids and neurotransmitters in the brain.

4-Chloro-D-phenylalanine is instrumental in research focused on understanding brain function and signaling pathways. chemimpex.com It acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine or 5-HT). selleckchem.commedchemexpress.com TPH converts tryptophan into 5-hydroxytryptophan (B29612), the immediate precursor to serotonin. By inhibiting this enzyme, pCPA effectively depletes the brain of serotonin, allowing scientists to investigate the consequences of reduced serotonergic activity on various physiological and behavioral processes. cymitquimica.commedchemexpress.comnih.gov This method has been crucial in elucidating the widespread influence of serotonin on brain function. chemimpex.comchemimpex.com

As an analog of the amino acid phenylalanine, 4-Chloro-D-phenylalanine is also utilized in studies exploring the broader roles of amino acids in brain activity. chemimpex.com Its structural similarity to phenylalanine allows it to be used in investigations of protein synthesis and other metabolic pathways involving amino acids. chemimpex.com Research using pCPA helps to differentiate the specific functions of serotonin from the more general roles of its precursor amino acid, tryptophan, and other related amino acids in the central nervous system.

Studies on Brain Function and Signaling

Serotonin Depletion Models in Animal Studies

A significant area of application for 4-Chloro-D-phenylalanine is in the creation of animal models with depleted serotonin levels. medchemexpress.comnih.gov These models are invaluable for studying conditions and behaviors thought to be influenced by the serotonergic system.

One of the well-established uses of pCPA is to induce insomnia in rat models. medchemexpress.comnih.gov By depleting serotonin, a neurotransmitter known to be involved in the sleep-wake cycle, researchers can create a state of sleeplessness in these animals. medchemexpress.com Studies have shown that administration of pCPA to rats leads to a significant decrease in both non-REM and REM sleep. amegroups.org This animal model is frequently used to investigate the underlying mechanisms of insomnia and to test the efficacy of potential hypnotic and sedative treatments. amegroups.orgtandfonline.comspandidos-publications.com For instance, research has demonstrated that pCPA-induced insomnia in rats is associated with decreased levels of 5-HT in the hypothalamus. tandfonline.com

Table 1: Effects of p-Chlorophenylalanine (PCPA) on Sleep in Rat Models

| Study Focus | Animal Model | Key Findings with PCPA Administration | Citation |

|---|---|---|---|

| Establishment of an ageing insomnia model | Rats (combined with D-galactose) | Longer sleep latency and shorter sleep time. | nih.gov |

| Alleviation of insomnia | Wistar rats | Successfully established an insomnia model, characterized by decreased body weight and food intake. | tandfonline.com |

| Investigation of hypnotic effects of traditional medicine | Mice and Rats | Successfully induced insomnia, which was then treated with the herbal formula. | spandidos-publications.com |

| Evaluation of sedative-hypnotic effects of herbal decoction | Rats | Dramatically declined non-REM sleep time and almost eliminated REM sleep. | amegroups.org |

The depletion of serotonin using 4-Chloro-D-phenylalanine has been shown to have significant effects on mood and cognition in animal studies. chemimpex.com Research has linked serotonin depletion to cognitive deficits, particularly in tasks related to spatial working memory and object recognition. sigmaaldrich.com Furthermore, studies in pigs have demonstrated that pCPA-induced serotonin depletion leads to more pessimistic-like behavior, suggesting a negative affective state. nih.gov These findings underscore the critical role of serotonin in regulating both cognitive functions and emotional states. chemimpex.comnih.gov

Given the strong association between serotonin and depression, 4-Chloro-D-phenylalanine is frequently used to create animal models of depressive-like behavior. sigmaaldrich.comresearchgate.net By reducing brain serotonin levels, researchers can induce behaviors in animals that are considered analogous to symptoms of depression in humans, such as increased immobility in the forced swim test. nih.gov These models are essential for screening potential antidepressant medications and for investigating the neurobiological underpinnings of depression. researchgate.netscirp.org For example, studies have shown that pCPA-induced serotonin depletion can lead to despair-associated depressive-like behavior in mice. nih.gov

Table 2: Research Findings on p-Chlorophenylalanine (PCPA) and Depressive-Like Behavior

| Study Focus | Animal Model | Key Findings with PCPA Administration | Citation |

|---|---|---|---|

| Effect of treadmill exercise on postpartum depression-like behavior | Rats | PCPA is known to reduce serotonin content in the brain significantly. | researchgate.net |

| Investigation of behavioral dysfunctions in a mouse model of Parkinson's disease | Mice | PCPA injection significantly decreased tissue levels of 5-HT and its metabolite 5-HIAA in the frontal cortex and hippocampus. Induced despair-associated depressive-like behavior. | nih.govfrontiersin.org |

| Amelioration of chronic unpredictable mild stress-induced depression-like behaviors | Rats | Used as a tool to understand metabolic pathways disturbed in depression. | scirp.org |

Influence on Reward Learning

4-Chloro-D-phenylalanine (pCPA) is utilized in neuroscience to investigate the role of serotonin (5-HT) in cognitive flexibility and reward processing. Studies in animal models have shown that depletion of 5-HT using pCPA can lead to impairments in specific aspects of reward learning, while leaving others, such as motivation, intact. nih.govcaymanchem.com

In one study, Long-Evans rats were treated with pCPA to deplete brain 5-HT levels and then tested on effort-based decision-making and reversal learning tasks. The results indicated that even with significant 5-HT depletion, the rats' motivation to work for a high-value reward was not diminished, as demonstrated by their performance in an effort-discounting task. However, rats that received a high dose of pCPA showed a significant failure to approach and respond to stimuli that predicted a reward, indicating an impairment in associative reward learning. nih.gov This deficit in learning was directly correlated with the levels of 5-HT in the ventromedial frontal cortex, suggesting a critical role for serotonin in this brain region for adapting behavior based on reward prediction. nih.gov

Table 1: Effect of pCPA on Reward Learning and Motivation in Rats

| Task | Treatment Group | Outcome | Implication |

|---|---|---|---|

| Effort Discounting | High-Dose pCPA | Unimpaired performance | Motivation to exert effort for rewards remains intact after 5-HT depletion. nih.gov |

| Reversal Learning | High-Dose pCPA | Failure to approach and respond to reward-predictive stimuli | 5-HT depletion impairs the ability to learn and update associations between stimuli and rewards. nih.gov |

Role in Parkinson's Disease Models

The study of non-motor symptoms in Parkinson's disease (PD) has utilized 4-Chloro-D-phenylalanine to explore the contribution of the serotonergic system. caymanchem.comnih.gov PD is primarily characterized by the loss of dopaminergic neurons, but degeneration of serotonergic (5-HT) and noradrenergic (NA) neurons is also observed and linked to non-motor deficits. nih.gov

In a mouse model of PD, researchers used specific agents to selectively deplete dopamine (B1211576) (DA), noradrenaline (NA), and serotonin (using pCPA). The study found that while 5-HT depletion alone did not cause a deficit in locomotor activity, the combined depletion of all three monoamines dramatically induced anhedonia—a core depressive symptom. nih.gov Furthermore, the combined depletion aggravated anxiety-like and depressive-like behaviors. nih.gov Treatment with pCPA was shown to significantly reduce the levels of 5-HT and its primary metabolite, 5-HIAA, in the frontal cortex and hippocampus. nih.gov These findings highlight the interactive role of the serotonergic system with dopaminergic and noradrenergic systems in the complex emotional and motivational deficits seen in PD. nih.gov

Table 2: Effects of Monoamine Depletion on Behavior in a Mouse Model of Parkinson's Disease

| Depletion Group | Key Behavioral Finding | Serotonin (5-HT) Levels (Frontal Cortex) |

|---|---|---|

| 5-HT (pCPA) | Despair-associated depressive-like behavior observed. | Decreased by 53% compared to saline. nih.gov |

| DA + NA + 5-HT | Dramatic induction of anhedonia; aggravation of depressive and anxiety behaviors. | N/A |

| DA | Locomotor activity deficit. | N/A |

Modulation of Pain Pathways and Antinociception

4-Chloro-D-phenylalanine has been instrumental in elucidating the role of the descending monoaminergic system, particularly serotonin, in the modulation of pain. caymanchem.comnih.gov This descending pathway is a major component of the body's endogenous pain control system. nih.gov

Research on neuropathic pain models in rodents has shown that chronic pain states are associated with decreased levels of spinal serotonin and noradrenaline. nih.gov In one such study investigating the antinociceptive effects of ferulic acid, pretreatment with pCPA was used to deplete spinal serotonin. The results demonstrated that the pain-relieving (antinociceptive) effects of ferulic acid on both mechanical allodynia and thermal hyperalgesia were blocked by pCPA. nih.gov This finding indicates that the analgesic action of the tested compound is dependent on the integrity of the serotonergic system, as depleting serotonin with pCPA prevented the therapeutic effect. nih.gov This use of pCPA confirms that the serotonergic pathway is a critical target for developing treatments for neuropathic pain.

Behavioral and Electrophysiological Effects

Contextual Memory Reconsolidation Studies

The role of the serotonergic system in the dynamic processes of memory formation and storage has been investigated using 4-Chloro-D-phenylalanine. researchgate.netnih.govresearchgate.netmdpi.com Memory reconsolidation is a process where retrieved memories become temporarily unstable and require new protein synthesis to be re-stabilized.

Locomotor Activity and Anhedonia

The impact of 4-Chloro-D-phenylalanine on locomotor activity and anhedonia (the inability to feel pleasure) has been studied primarily within the context of animal models for psychiatric and neurological disorders. nih.gov

In mouse models designed to parse the contributions of different monoamine systems to Parkinson's-like symptoms, serotonin depletion via pCPA alone did not significantly affect locomotor activity. nih.gov A deficit in locomotor activity was only induced by dopamine depletion. nih.gov However, anhedonia, measured by a sucrose (B13894) preference test, was dramatically induced only when serotonin, dopamine, and noradrenaline were all depleted simultaneously. nih.gov This suggests that while the serotonergic system may not be the primary driver of locomotor function, its interaction with other neurotransmitter systems is crucial in the regulation of reward and pleasure responses. nih.gov

Anxiety States

4-Chloro-D-phenylalanine (pCPA) serves as a critical pharmacological tool for investigating the neurobiological underpinnings of anxiety. By irreversibly inhibiting tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) synthesis, pCPA induces a state of serotonin depletion in the brain. frontiersin.orgresearchgate.net This depletion is leveraged in preclinical research to create animal models that exhibit anxiety-like behaviors, allowing scientists to study the role of serotonin in the modulation of fear and anxiety. frontiersin.orgnih.gov

Research has demonstrated that reducing brain serotonin levels with pCPA can lead to an increase in anxiety-like and fear-related behaviors in animal models. frontiersin.orgnih.gov For instance, studies have reported that pCPA administration enhances the fear-potentiated startle (FPS) response in rats, a common measure of learned fear. nih.govnih.gov In this paradigm, a neutral stimulus (like a light) is paired with an aversive stimulus (like a footshock). After conditioning, the startle response to a loud noise is significantly greater in the presence of the light. Rats treated with pCPA show an exaggerated FPS response compared to control animals, suggesting that a deficit in serotonin neurotransmission contributes to an amplified fear state. nih.govnih.gov This model is considered useful for investigating the neurobiological mechanisms that may underlie human conditions characterized by pathological fear and anxiety. nih.gov

Furthermore, the pCPA-induced anxiety model is employed to test the efficacy of potential anxiolytic compounds. The model allows researchers to examine how different pharmacological agents might normalize the exaggerated fear responses caused by serotonin depletion. For example, studies have shown that activating specific serotonin receptors, such as the 5-HT2A receptor, can reduce the heightened fear response in pCPA-treated animals. nih.gov These findings underscore the importance of specific serotonergic pathways in regulating emotional behavior and highlight the utility of pCPA in dissecting these complex circuits.

Table 1: Research Findings on 4-Chloro-D-phenylalanine in Anxiety Models

| Study Focus | Animal Model | Key Effect of pCPA Administration | Behavioral Outcome | Reference |

|---|---|---|---|---|

| Fear-Potentiated Startle | Rat | Chronic serotonin depletion | Increased magnitude of fear-potentiated startle (FPS) | nih.gov |

| Neuronal Excitability and Fear | Rat | Lowered brain serotonin levels combined with isolation stress | Significantly enhanced FPS, which was normalized by phenytoin | nih.gov |

| Conditioned Fear | Rodent | Compromised serotonergic neurotransmission | Impaired acquisition and expression of conditioned fear | gu.se |

Serotonin-Modulated Synaptic Plasticity

The chemical 4-Chloro-D-phenylalanine is instrumental in elucidating the role of serotonin in synaptic plasticity, the biological process that underlies learning and memory. sci-hub.se Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a key mechanism for neural circuit adaptation. sci-hub.se Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary molecular correlate of learning. jneurosci.org By depleting serotonin, pCPA allows researchers to investigate how this neurotransmitter modulates synaptic strength and plasticity in various brain regions. nih.govjneurosci.org

Studies have shown that serotonin plays a significant modulatory role in synaptic plasticity. nih.govsci-hub.se Research using pCPA to deplete serotonin has provided insights into this relationship. For example, one study investigating the effects of regular aerobic exercise on pain and anxiety found that the benefits were linked to restored serotonin-modulated synaptic plasticity in the anterior cingulate cortex (ACC). nih.gov Systemic administration of pCPA to deplete serotonin revealed that the neurotransmitter bidirectionally modulates synaptic plasticity in this region, thereby affecting pain and anxiety behaviors. nih.gov

In the hippocampus, a brain region critical for memory formation, the role of serotonin in LTP has also been examined. While some studies suggest norepinephrine (B1679862) is more critical than serotonin for LTP in the dentate gyrus of the hippocampus, they also note that serotonin depletion via pCPA does not entirely eliminate LTP, indicating a complex modulatory function. jneurosci.org Other research highlights that serotonin can strengthen developing glutamatergic synapses through specific receptor-mediated pathways, such as the 5-HT2 receptors, which can be studied by first depleting endogenous serotonin with pCPA and then observing the effects of specific receptor agonists. jneurosci.org These investigations demonstrate that pCPA is an essential compound for parsing the intricate influence of the serotonergic system on the fundamental processes of synaptic change. sci-hub.sejneurosci.org

Table 2: Effects of 4-Chloro-D-phenylalanine on Serotonin-Modulated Synaptic Plasticity

| Brain Region | Experimental Focus | Effect of pCPA-Induced Serotonin Depletion | Finding | Reference |

|---|---|---|---|---|

| Anterior Cingulate Cortex (ACC) | Pain and anxiety modulation by exercise | Pharmacological depletion of endogenous serotonin | Revealed that serotonin release bidirectionally modulates synaptic plasticity, influencing pain and anxiety behaviors | nih.gov |

| Hippocampus (Dentate Gyrus) | Role of monoamines in Long-Term Potentiation (LTP) | Depletion of serotonin | Did not prevent the occurrence of LTP, suggesting norepinephrine may be more critical in this specific process and region | jneurosci.org |

| Developing Visual System (Retinotectal Synapses) | Serotonin's role in synapse strengthening | Used in conjunction with other agents to study receptor-specific effects | Helps demonstrate that serotonin strengthens synapses through a 5-HT2 receptor-dependent mechanism | jneurosci.org |

Pharmaceutical and Therapeutic Research Applications

Development of Novel Drug Formulations

4-Chloro-D-phenylalanine is actively being investigated for its potential in creating novel drug formulations. chemimpex.com Its structure can be incorporated into peptides and other bioactive molecules to enhance their therapeutic properties. netascientific.comchemimpex.com For instance, the inclusion of halogenated amino acids like 4-Chloro-D-phenylalanine can improve the stability and bioactivity of peptide-based drugs, which is a critical factor in the formulation process. netascientific.com Researchers are also exploring its use in advanced drug delivery systems, where it can be a precursor in the synthesis of complex peptides designed for targeted release and improved pharmacokinetic profiles. netascientific.com

Building Block in Pharmaceutical Synthesis

As a versatile amino acid derivative, 4-Chloro-D-phenylalanine serves as a crucial building block in the synthesis of a wide array of pharmaceuticals. chemimpex.comchemimpex.comlookchem.comcphi-online.com Its utility is particularly notable in peptide synthesis, where it allows for the creation of peptides with specific functionalities that can enhance biological activity. netascientific.comchemimpex.com The presence of the chloro group provides a site for further chemical modification, enabling the synthesis of diverse molecular structures. chemimpex.com This adaptability makes it a valuable component in medicinal chemistry for the development of new therapeutic agents. chemimpex.com Derivatives such as Boc-4-chloro-D-phenylalanine and Fmoc-4-chloro-D-phenylalanine are widely used in solid-phase peptide synthesis to construct complex and bioactive peptides. chemimpex.comchemimpex.comnetascientific.com

Targeted Therapies and Drug Design

The unique structure of 4-Chloro-D-phenylalanine makes it a valuable tool in the design of targeted therapies. chemimpex.comnetascientific.com By mimicking natural amino acids, it can be incorporated into molecules designed to interact with specific biological targets, such as receptors or enzymes. chemimpex.comchemimpex.com This specificity is crucial in developing therapies that act selectively on diseased cells or tissues, thereby minimizing off-target effects. nih.gov The incorporation of this non-natural amino acid can lead to peptides with increased stability against enzymatic degradation, enhancing their therapeutic potential. nih.gov Research has shown that peptides containing 4-Chloro-D-phenylalanine can be designed to target specific receptors, which is a key strategy in modern drug development. chemimpex.comnih.gov

Anticancer Research

4-Chloro-D-phenylalanine has emerged as a compound of interest in the field of anticancer research. chemimpex.comchemimpex.com Its potential applications range from modulating enzyme activity to serving as a component in the development of novel anticancer agents with improved safety profiles. chemimpex.comchemimpex.comnetascientific.com

Modulation of Specific Enzymes in Cancer Therapy

One of the key areas of investigation is the ability of 4-Chloro-D-phenylalanine to modulate the activity of specific enzymes involved in cancer progression. chemimpex.comchemimpex.com For example, it is known to be a selective and irreversible inhibitor of tryptophan hydroxylase, a rate-limiting enzyme in serotonin (B10506) biosynthesis. medchemexpress.comselleckchem.comadooq.com The role of serotonin and its metabolic pathways in tumor growth is an active area of research, and inhibitors like 4-Chloro-D-phenylalanine provide a means to study and potentially disrupt these processes. medchemexpress.comfrontiersin.org Furthermore, there is interest in its potential to modulate other enzymes critical to cancer cell metabolism and survival. frontiersin.org

Development of Anticancer Agents with Minimized Side Effects

A significant challenge in cancer chemotherapy is the development of agents that are highly effective against tumor cells while exhibiting minimal toxicity to healthy tissues. mdpi.com The use of 4-Chloro-D-phenylalanine in drug design offers a potential pathway to creating more selective anticancer agents. chemimpex.comnetascientific.com By incorporating this compound into larger drug molecules, researchers aim to improve their targeting to cancer cells, thereby reducing the side effects commonly associated with traditional chemotherapy. nih.govvietnamjournal.ru The development of metal-based complexes and peptide-drug conjugates containing 4-Chloro-D-phenylalanine or its derivatives represents a promising strategy in this regard. mdpi.comvietnamjournal.ru

Cytotoxic Effects Against Cancer Cell Lines

Research has demonstrated that compounds and peptides incorporating 4-Chloro-D-phenylalanine can exhibit direct cytotoxic effects against various cancer cell lines. acs.orgnih.govroyalsocietypublishing.org For instance, novel metal complexes derived from a related compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, have shown potent cytotoxicity against HCT-116 colon cancer cells. acs.org Similarly, peptides synthesized with derivatives of 4-Chloro-D-phenylalanine have displayed significant cytotoxic activity against breast cancer cells. The introduction of the chloro-substituent in certain metal complexes has been shown to enhance their antiproliferative activity against ovarian, colon, and triple-negative breast cancer cell lines. mdpi.com

Neuroprotective Properties

Research into the direct neuroprotective properties of 4-Chloro-D-phenylalanine (pCPA) is complex and does not point to a conventional neuroprotective profile. The primary pharmacological action of pCPA is the irreversible inhibition of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) synthesis. selleckchem.com Consequently, much of the research involving pCPA focuses on its ability to deplete central serotonin levels, thereby creating experimental models to study the roles of serotonin in various physiological and pathological processes, including neuronal survival and stress responses.

Studies investigating the effects of pCPA on neuronal populations have yielded nuanced and sometimes paradoxical findings rather than straightforward evidence of neuroprotection against injury or degeneration.

Detailed Research Findings

One area of investigation has been the impact of serotonin depletion by pCPA on adult neurogenesis, particularly in the dentate gyrus of the hippocampus. In a study using mouse models with a constitutive lack of serotonin, a significant and cumulative increase in the survival of newborn neurons was observed at both 1 and 4 weeks after cell labeling. This pro-survival effect was replicated through the pharmacological administration of pCPA to adult mice, suggesting the effect was not developmental. This finding is paradoxical, as selective serotonin reuptake inhibitors (SSRIs), which increase serotonergic transmission, are also known to enhance adult neurogenesis. The administration of a 5-HT1A receptor agonist was able to normalize the increased cell survival in pCPA-treated mice, indicating that the removal of surplus immature neurons may be mediated by postsynaptic 5-HT1A receptor stimulation.

Conversely, other research indicates that serotonin depletion induced by pCPA can lead to conditions that are generally considered detrimental to neuronal health, such as oxidative stress. A study in rats demonstrated that the administration of pCPA led to a depletion of serotonin concentration and the antioxidant glutathione (B108866) (GSH), while simultaneously increasing the concentration of malondialdehyde (MDA), a marker of lipid peroxidation, in the brain. This suggests that a reduction in serotonin levels can make brain tissue more susceptible to oxidative damage. The administration of the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP) was able to counteract these effects, highlighting the antioxidant role of serotonin itself.

Furthermore, pCPA is frequently used to induce animal models of insomnia. frontiersin.orgresearchgate.net In these studies, pCPA is used to create a pathological state that is then treated with potentially neuroprotective compounds. For instance, in a rat model of insomnia induced by pCPA, the administration of Ziziphi Spinosae Semen extract showed neuroprotective effects. frontiersin.orgresearchgate.net This experimental design positions pCPA as a tool to induce a neurological challenge rather than as a therapeutic neuroprotective agent itself.

The following tables summarize key findings from studies involving 4-Chloro-D-phenylalanine and its effects on neuronal parameters.

Table 1: Effect of p-Chlorophenylalanine on Newborn Neuron Survival in the Dentate Gyrus of Mice

| Treatment Group | Observation Period | Outcome on Newborn Neuron Survival | Reference |

| Pet1-/- Mice (constitutive 5-HT depletion) | 1 and 4 weeks | Significant increase | |

| VMAT2f/f; SERTcre/+ Mice (constitutive 5-HT depletion) | 16 weeks | Four-fold increase | |

| Adult Mice treated with pCPA | Not specified | Phenocopied the pro-survival trait of genetic models | |

| Pet1-/- and pCPA-treated Mice + 8-OH-DPAT (5-HT1A agonist) | 1 week | Normalized (decreased) cell survival |

Table 2: Effect of p-Chlorophenylalanine on Oxidative Stress Markers in Rat Brain

| Treatment Group | Serotonin (5-HT) Concentration | Malondialdehyde (MDA) Concentration | Glutathione (GSH) Content | Reference |

| pCPA (300 mg/kg) | Depleted | Enhanced | Depleted | |

| pCPA (300 mg/kg) + 5-Hydroxytryptophan (5-HTP) | Enhanced | Reduced | Increased |

Analytical Chemistry and Research Methodologies

Quantification of Amino Acids in Biological Samples

Accurate quantification of amino acids, including synthetic analogs like 4-Chloro-D-phenylalanine, in biological samples is fundamental to understanding its pharmacokinetics and metabolic impact. High-performance liquid chromatography (HPLC) is a primary method for this purpose. jafs.com.pl Biological samples, such as blood plasma or tissue homogenates, typically undergo hydrolysis to break down proteins into their constituent amino acids. jafs.com.pl A common procedure involves hydrolysis with 6 M HCl for approximately 20 hours at around 104°C. jafs.com.pl

Prior to chromatographic separation, the amino acids are often derivatized to enhance their detection. jafs.com.pl A widely used derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a thiol, such as ethanethiol (B150549) (ESH). jafs.com.pl The resulting fluorescent derivatives can be separated on a reverse-phase column, like a Nova-Pak C18 column, using a gradient elution system. jafs.com.pl Detection can be achieved through UV absorbance at specific wavelengths (e.g., 337 nm) or, for higher sensitivity, through fluorescence detection. jafs.com.pl These methods allow for the resolution and quantification of a wide range of primary amino acids from complex biological matrices. jafs.com.pl

Use in Metabolic Studies

4-Chloro-D-phenylalanine serves as a valuable tool in metabolic studies, particularly those investigating amino acid pathways. chemimpex.com As an analog of the essential amino acid phenylalanine, it can be used to probe the specificity and mechanisms of enzymes and transport systems involved in phenylalanine metabolism. chemimpex.comnih.gov By introducing a chlorine atom to the phenyl ring, the electronic properties and steric bulk of the side chain are altered, which can affect its interaction with enzymes and receptors.

Researchers utilize 4-Chloro-D-phenylalanine to investigate its influence on protein synthesis and to explore its effects on metabolic pathways. chemimpex.comcymitquimica.com Its structural similarity to phenylalanine allows it to be recognized by cellular machinery, but its altered structure can lead to inhibitory effects or altered metabolic processing. chemimpex.com This makes it a useful compound for studying the consequences of disrupting normal phenylalanine metabolism, providing insights into metabolic disorders. chemimpex.com

Chromatographic Analysis (e.g., HPLC)

High-performance liquid chromatography (HPLC) is an indispensable technique for the analysis of 4-Chloro-D-phenylalanine. It is used for purity assessment of the compound itself and for its quantification in various research applications. lgcstandards.comchemimpex.comvwr.com Reverse-phase HPLC with a chiral column is particularly important for separating the D- and L-enantiomers of 4-chlorophenylalanine. For instance, under specific conditions using a Chirobiotic T column, the L-enantiomer (L-PCPA) and the D-enantiomer can be effectively resolved, with distinct retention times (e.g., 36.12 min for L-PCPA and 39.42 min for the D-enantiomer). This stereospecific separation is critical as the biological activity of the two enantiomers can differ significantly. asianpubs.org

The purity of 4-Chloro-D-phenylalanine and its derivatives is often reported as a percentage determined by HPLC analysis. lgcstandards.comchemimpex.comvwr.com UV detection is commonly employed in HPLC systems for the analysis of these compounds, taking advantage of the UV absorbance of the phenyl ring. jafs.com.pl

Interactive Data Table: HPLC Retention Times of Phenylalanine Analogs

| Compound | Retention Time (minutes) | Column Type | Notes |

|---|---|---|---|

| 4-Chloro-L-phenylalanine | 36.12 | Chirobiotic T | Demonstrates stereospecific separation. |

| 4-Chloro-D-phenylalanine | 39.42 | Chirobiotic T | Highlights the ability to resolve enantiomers. |

| 4-Methyl-L-phenylalanine | 35.347 | Not Specified | Indicates lower polarity compared to 4-Cl-L-Phe. |

Spectroscopic Techniques in Research

Various spectroscopic techniques are employed to characterize 4-Chloro-D-phenylalanine and its derivatives, confirming their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to elucidate the molecular structure and confirm the position of the chlorine atom on the phenyl ring. nih.gov

Mass spectrometry (MS) is another critical tool, providing information on the molecular weight and fragmentation pattern of the compound. asianpubs.org High-resolution mass spectrometry (HRMS) can precisely determine the elemental composition, further confirming the identity of the synthesized compound. Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule, such as the carboxylic acid and amino groups. asianpubs.org Ultraviolet-Visible (UV-Vis) spectroscopy is also utilized, for instance, in monitoring reactions or assessing the stability of the compound.

In Vitro and In Vivo Research Models

To understand the biological effects of 4-Chloro-D-phenylalanine, researchers employ a range of in vitro and in vivo models.

Cell-based assays are fundamental for investigating the cellular mechanisms of action of 4-Chloro-D-phenylalanine. These in vitro studies often utilize cultured cell lines, such as neuroblastoma cells or HEK293 cells, to examine the compound's effects on specific cellular processes. nih.gov For example, research has explored the impact of p-chlorophenylalanine on cell growth, toxicity, and the uptake of other amino acids in neuroblastoma cells. nih.gov Such assays can also quantify changes in intracellular amino acid levels using techniques like LC-MS. Furthermore, cell-based studies have been used to assess the cytotoxic effects of peptides containing halogenated phenylalanine derivatives against cancer cell lines.

A variety of animal models have been instrumental in studying the systemic and behavioral effects of 4-Chloro-D-phenylalanine. These in vivo studies provide insights into the compound's physiological and toxicological profile in a whole-organism context.

Rats and Mice: These rodent models are widely used to investigate the neurological and metabolic effects of 4-Chloro-D-phenylalanine. nih.gov Studies in rats have examined the behavioral effects of the compound, particularly in young animals. nih.gov Mouse models, including mouse neuroblastoma cells, have been used to study its impact on amino acid metabolism and protein synthesis. nih.gov

Snails: Freshwater snails, such as Bulinus tropicus, have been evaluated as potential biomarker species for exposure to endocrine-disrupting chemicals, a broad category under which novel synthetic compounds are often assessed. wrc.org.za

Zebrafish: The zebrafish model is increasingly used in toxicological and developmental studies due to its rapid development and genetic tractability.

Baboons: Non-human primates, such as the Senegalese baboon (Papio papio), have been used in specialized neuropharmacological research to study the effects of related compounds like L-PCPA on brain activity and behavior.

These diverse animal models, in conjunction with in vitro assays, provide a comprehensive framework for characterizing the biological activity of 4-Chloro-D-phenylalanine.

Interactive Data Table: Research Findings in Animal Models

| Animal Model | Research Focus | Key Findings |

|---|---|---|

| Mouse (Neuroblastoma Cells) | Amino acid metabolism and protein synthesis | p-Chlorophenylalanine inhibited growth and was toxic to neuroblastoma cells. It also inhibited the cellular uptake of large neutral amino acids. nih.gov |

| Rat | Behavioral effects | Studies have investigated the behavioral impacts of D,L-4-chlorophenylalanine in young rats. nih.gov |

| Baboon (Papio papio) | Neuropharmacology | The L-enantiomer (L-PCPA) has been used to study behavioral and electrographic effects in epileptic baboons. |

Protein Engineering and Biosynthesis Research

Incorporation of Chlorinated Amino Acids into Proteins

The incorporation of chlorinated amino acids like 4-Chloro-D-phenylalanine into proteins is a key technique in protein engineering. chemimpex.com This process allows researchers to create modified proteins with enhanced stability and functionality, which is crucial for various biotechnological applications. chemimpex.com The structural similarity of 4-Chloro-D-phenylalanine to the natural amino acid phenylalanine enables its effective incorporation into peptides. chemimpex.com This substitution can provide insights into protein structure-function relationships and the specific roles of amino acid residues in enzymatic activity. cymitquimica.com

The process often utilizes engineered aminoacyl-tRNA synthetases that can recognize the unnatural amino acid and attach it to a corresponding tRNA. For instance, a mutant Escherichia coli phenylalanyl-tRNA synthetase (PheS), specifically the A294G variant, is known to misincorporate 4-chlorophenylalanine into proteins both in vitro and in vivo. tandfonline.comtandfonline.com This incorporation is the basis for its use as a counterselection marker, as the resulting proteins are toxic to the cell. tandfonline.comfrontiersin.org

Research has focused on improving the efficiency of this incorporation. For example, re-engineering the E. coli PheS by introducing mutations such as T251A/A294G and T251S/A294G has led to variants with high lethality in Luria-Bertani (LB) medium containing 4-chlorophenylalanine, overcoming the previous limitation of needing minimal or semisynthetic media. tandfonline.comnih.gov

The ability to introduce a halogen atom like chlorine into a protein's structure at a specific site opens up possibilities for creating proteins with novel properties. The chlorine atom can alter the electronic and hydrophobic properties of the amino acid side chain, potentially influencing protein folding, stability, and interactions. cymitquimica.com

Investigating Protein Properties with Modified Amino Acids

The site-specific incorporation of 4-Chloro-D-phenylalanine and other modified amino acids into proteins is a powerful strategy for investigating protein properties. chemimpex.com By replacing a natural amino acid with its chlorinated counterpart, scientists can probe the local environment within a protein and study its structure, folding, and dynamics. cymitquimica.comnih.gov

The introduction of the chlorine atom provides a unique probe that can be monitored using various biophysical techniques. For example, the trifluoromethyl group, another bioorthogonal functional group that can be incorporated, can be used as a sensitive 19F NMR probe to study protein folding and unfolding. nih.gov Similarly, the chlorine atom in 4-Chloro-D-phenylalanine can influence the local electronic environment, which may be detectable by spectroscopic methods.

This approach allows for a detailed examination of:

Protein Folding and Stability: The substitution of a natural amino acid with 4-Chloro-D-phenylalanine can impact the hydrophobic interactions and packing within the protein core, thus affecting its stability and folding pathway. nih.gov

Protein-Protein and Protein-Ligand Interactions: The modified amino acid can alter the binding affinity and specificity of a protein for its partners or substrates. cymitquimica.com Studying these changes helps to elucidate the key residues involved in molecular recognition.

Enzyme Mechanism: By placing the chlorinated analog at or near the active site of an enzyme, researchers can investigate the role of specific residues in catalysis. chemimpex.com

The ability to introduce such modifications site-specifically provides a level of precision that is not achievable with traditional mutagenesis, where the replacement is limited to the 20 canonical amino acids.

Asymmetric Synthesis of D-Amino Acids

4-Chloro-D-phenylalanine is not only a tool for protein engineering but also a target molecule in the field of asymmetric synthesis. The development of efficient methods for producing enantiomerically pure D-amino acids is of significant interest due to their presence in natural products and their use as chiral building blocks in pharmaceuticals. nih.gov

One approach to synthesizing D-amino acids is through the stereoinversion of their L-amino acid counterparts. A whole-cell biocatalyst system has been developed using E. coli co-expressing L-amino acid deaminase (LAAD), meso-diaminopimelate dehydrogenase (DAPDH), and formate (B1220265) dehydrogenase (FDH). d-nb.info In this system, the L-amino acid is first deaminated to the corresponding α-keto acid by LAAD. Subsequently, the α-keto acid is reductively aminated by DAPDH to yield the D-amino acid, with the cofactor NADP+ being regenerated by FDH. d-nb.info

This biocatalytic cascade has been successfully applied to a range of L-amino acids, including 4-chloro-L-phenylalanine, to produce the corresponding D-amino acids with high conversion rates and excellent optical purity. d-nb.info

| Substrate (L-amino acid) | Product (D-amino acid) | Conversion Rate (%) | Optical Purity (% ee) |

| 4-chloro-L-phenylalanine | 4-chloro-D-phenylalanine | 100 | >99 |

| L-phenylalanine | D-phenylalanine | 100 | >99 |

| L-homophenylalanine | D-homophenylalanine | 100 | >99 |

| 2-chloro-L-phenylalanine | 2-chloro-D-phenylalanine | 100 | >99 |

| 3-chloro-L-phenylalanine | 3-chloro-D-phenylalanine | 100 | >99 |

Table generated from data in source d-nb.info

Chemical methods for the asymmetric synthesis of D-amino acids have also been explored. One such method is asymmetric transformation, which has been used to prepare D-phenylalanine from DL-phenylalanine with high optical purity and yield. mdma.ch This technique has also been applied to the synthesis of 4-chloro-D-phenylalanine methyl ester. mdma.ch

Role in Counterselection Markers in Genetic Engineering

4-Chloro-D-phenylalanine plays a crucial role as a key component of a counterselection system in genetic engineering, particularly in bacteria like E. coli. tandfonline.com Counterselection markers are essential for selecting against cells that retain a specific gene or plasmid, a process frequently used in genome engineering, plasmid curing, and other genetic manipulations. tandfonline.com

The most common counterselection system involving 4-Chloro-D-phenylalanine utilizes a mutated version of the phenylalanyl-tRNA synthetase gene, pheS. frontiersin.org The wild-type PheS enzyme is highly specific for its natural substrate, phenylalanine. tandfonline.com However, certain mutations, such as A294G in the E. coli PheS, relax this specificity, allowing the enzyme to recognize and charge tRNA with the toxic analog 4-chlorophenylalanine. tandfonline.comtandfonline.com

When cells expressing the mutant pheS gene are grown in the presence of 4-chlorophenylalanine, the analog is incorporated into newly synthesized proteins. tandfonline.comnih.gov This misincorporation leads to the production of non-functional and toxic proteins, ultimately causing cell death. tandfonline.com This lethal effect forms the basis of the counterselection strategy.

Mechanism of pheS-based Counterselection:

| Step | Description | Outcome |

| 1. Introduction of mutant pheS | A plasmid carrying the mutant pheS gene is introduced into the host cells. | Cells become sensitive to 4-chlorophenylalanine. |

| 2. Genetic manipulation | The desired genetic modification (e.g., gene deletion, plasmid curing) is performed. | A mixed population of cells with and without the desired modification is generated. |

| 3. Counterselection | The cell population is grown on a medium containing 4-chlorophenylalanine. | Cells that have lost the plasmid carrying the mutant pheS gene can survive, while those that retain it are killed. |

| 4. Isolation of desired clones | The surviving colonies are screened for the desired genetic modification. | Clones that have undergone the intended genetic manipulation are isolated. |

Researchers have worked to improve the efficiency of this counterselection system. For instance, creating double mutants of PheS, such as T251A/A294G and T251S/A294G, has resulted in higher lethality in the presence of 4-chlorophenylalanine, even in rich media like LB, making the selection process more robust and convenient. tandfonline.comnih.gov This system offers the advantage of having a dominant phenotype over the wild-type chromosomal allele, meaning it can be used in various strains without the need for a specific genetic background. tandfonline.com

Comparative and Analog Studies

Comparison with L-Phenylalanine and DL-Phenylalanine

The comparison of 4-Chloro-D-phenylalanine with its stereoisomers and the naturally occurring L-phenylalanine reveals significant differences in their biological roles and activities. These distinctions are primarily rooted in their three-dimensional structures, which dictate how they interact with enzymes and other biological molecules.

L-phenylalanine is an essential amino acid in humans, serving as a fundamental building block for proteins. Its biological activity is central to normal metabolic function. In contrast, its chlorinated analogs exhibit markedly different properties. The racemic mixture, 4-Chloro-DL-phenylalanine (also known as Fenclonine or PCPA), is a well-known inhibitor of the enzyme tryptophan hydroxylase (TPH). selleckchem.commedchemexpress.comselleckchem.com TPH is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506). selleckchem.commedchemexpress.comselleckchem.com By irreversibly inhibiting this enzyme, PCPA effectively depletes serotonin levels in the brain and other tissues. selleckchem.comwikipedia.org This action makes it a valuable tool in neuroscience research to study the roles of serotonin in various physiological and behavioral processes. wikipedia.orgresearchgate.net

The biological activity of PCPA is primarily attributed to the L-enantiomer, 4-Chloro-L-phenylalanine (L-PCPA), which is a potent inhibitor of TPH. The D-enantiomer, 4-Chloro-D-phenylalanine, shows different biological interactions. While the L-form directly interferes with serotonin synthesis, the D-form is generally less active in this specific pathway. dntb.gov.ua D-amino acids like D-phenylalanine and its derivatives are not typically incorporated into proteins in mammals and can interact differently with biological systems. cymitquimica.com For instance, D-4-chlorophenylalanine is utilized in biochemical research as a non-canonical amino acid to be incorporated into peptides, which helps in studying protein structure-function relationships and enzymatic activity. cymitquimica.com The stereoisomeric form is critical, as biological systems, particularly enzymes, exhibit high stereospecificity, meaning they selectively interact with one enantiomer over the other.

| Compound | Primary Biological Activity/Interaction |

|---|---|

| L-Phenylalanine | Essential amino acid; precursor for protein synthesis. |

| 4-Chloro-DL-phenylalanine (PCPA) | Irreversible inhibitor of tryptophan hydroxylase, leading to serotonin depletion. selleckchem.comselleckchem.com Used to study serotonin's role in various conditions. medchemexpress.comchemimpex.com |

| 4-Chloro-L-phenylalanine (L-PCPA) | The active enantiomer in PCPA that potently inhibits tryptophan hydroxylase to block serotonin synthesis. |

| 4-Chloro-D-phenylalanine | Used as a non-canonical amino acid in research to study protein structure and enzyme function. cymitquimica.com Generally does not inhibit tryptophan hydroxylase as potently as the L-form. |

A significant difference between L- and D-amino acids lies in their stability against enzymatic breakdown. Most naturally occurring enzymes that metabolize amino acids are stereospecific for the L-isomers. Consequently, D-amino acids, such as D-phenylalanine and its derivatives, are resistant to degradation by these enzymes. This resistance makes D-amino acid derivatives valuable in pharmaceutical research. For example, incorporating D-amino acids into peptide-based drugs can significantly increase their half-life in the body, as they are not easily broken down by proteases.

Modified heterocyclic phenylalanine analogues have also demonstrated considerable resistance to enzymatic degradation by chymotrypsin, an enzyme that typically digests proteins. nih.gov In one study, a modified analogue remained over 60% intact after 24 hours of exposure to chymotrypsin, whereas a standard Boc-Phe analogue was almost completely degraded within one hour. nih.gov This inherent stability of D-forms and other modified phenylalanine structures is a key property exploited in the design of more robust therapeutic agents. nih.gov

Differences in Biological Activity and Interactions

Analogs and Derivatives of Phenylalanine in Research

The basic structure of phenylalanine has been modified in numerous ways to create a wide array of analogs and derivatives. These compounds are instrumental in various fields of research, from drug development to metabolic studies. chemimpex.com Modifications often involve adding functional groups like halogens (e.g., fluorine, bromine), methyl groups, or creating heterocyclic structures. beilstein-journals.org These alterations can fine-tune the molecule's properties, such as its binding affinity for specific enzymes or receptors, stability, and bioavailability. For instance, fluorinated phenylalanine derivatives are a major focus in drug research to improve the biophysical and chemical properties of bioactive molecules. beilstein-journals.org

| Analog/Derivative | Key Structural Feature | Primary Research Application | Reference |

|---|---|---|---|

| 4-Methyl-L-Phenylalanine | Methyl group at the para position. | Used in chiral resolution studies and asymmetric synthesis. | |

| Fluorinated Phenylalanines | Fluorine atom(s) on the phenyl ring or side chain. | Enzyme inhibitors, therapeutic agents, and tools for PET imaging. They can increase the catabolic stability of therapeutic proteins. | beilstein-journals.org |

| 4-Bromo-D-Phenylalanine | Bromine atom at the para position, D-configuration. | Used in stereospecific applications where chiral recognition is critical. | |

| Heterocyclic Phenylalanine Analogues | The phenyl ring is replaced by or fused with a heterocyclic ring. | Synthesized as potent inhibitors of enzymes like human renin, with high resistance to degradation. | nih.gov |

| Fmoc-4-chloro-D-phenylalanine | Fmoc protecting group attached to 4-Chloro-D-phenylalanine. | A key building block in solid-phase peptide synthesis (SPPS) for creating complex and bioactive peptides. | chemimpex.com |

Interaction with Other Neurotoxins and Depleting Agents (e.g., DSP-4, MPTP)

The effects of 4-Chloro-phenylalanine are often studied in conjunction with other neurotoxins to understand the complex interplay between different neurotransmitter systems. Research has explored the combined effects of depleting serotonin (using p-Chlorophenylalanine), norepinephrine (B1679862) (using DSP-4), and dopamine (B1211576) (using MPTP) in mouse models of Parkinson's disease. nih.gov

In one such study, selective depletions of these monoamines were induced to investigate their respective and interactive roles in motor, emotional, and cognitive symptoms. nih.gov The key findings from this research include:

Aggravated Dopamine Depletion : The administration of DSP-4 and/or pCPA (the L-isomer of 4-chlorophenylalanine was used in this study) in addition to MPTP further exacerbated the depletion of dopamine and its metabolites in the striatum. The combined depletion of all three monoamines resulted in the most significant reduction in dopamine levels. nih.gov

Motor Deficits : While dopamine depletion (via MPTP) on its own induced locomotor deficits, the additional depletion of norepinephrine (via DSP-4) potentiated the decrease in distance traveled. nih.gov

Emotional Behaviors : Anxiety-like states emerged only from the combined depletion of two or three of the monoamines. The combined depletion of all three neurotransmitters dramatically induced anhedonia (an inability to feel pleasure) and aggravated depressive-like and anxiety behaviors. nih.gov

Cognitive Function : The depletion of norepinephrine significantly impaired spatial learning and memory. This cognitive deficit was not further enhanced by the additional depletion of serotonin or dopamine. nih.gov

These findings highlight the critical and interactive roles of the dopaminergic, serotonergic, and noradrenergic systems. The use of 4-Chloro-phenylalanine alongside neurotoxins like DSP-4 and MPTP provides crucial insights into the complex neurobiology underlying neuropsychiatric and neurodegenerative disorders, demonstrating that symptoms often arise from the disruption of multiple neurotransmitter pathways rather than a single one. nih.govresearchgate.net

Emerging Research Areas and Future Directions

Optimization of Synthetic Methods

The production of 4-Chloro-D-phenylalanine, a non-canonical amino acid, relies on efficient and stereoselective synthetic methods. Current research is actively exploring the optimization of these processes to improve yield, purity, and cost-effectiveness. One key area of advancement is in asymmetric synthesis, which aims to produce the desired D-enantiomer selectively. For instance, a method involving asymmetric transformation has been reported for the synthesis of 4-chlorophenylalanine methyl ester, achieving high optical purity through salt formation with tartaric acid in the presence of salicylaldehyde. mdma.ch

Enzymatic and chemoenzymatic approaches are also at the forefront of synthetic optimization. nih.govd-nb.info Biocatalytic cascades using whole-cell systems have been developed for the asymmetric synthesis of various D-amino acids from their L-counterparts, including 4-chloro-L-phenylalanine. nih.gov These in vivo systems can convert the L-amino acid into the desired D-amino acid with high enantiomeric excess. nih.govnih.gov Phenylalanine ammonia (B1221849) lyases (PALs) are also being exploited in one-pot approaches to synthesize substituted D-phenylalanines from inexpensive starting materials like cinnamic acids. wiley.com Furthermore, methods for the chemical synthesis of chiral D-phenylalanine derivatives using novel chiral catalysts are being developed to achieve high optical activity suitable for industrial production. google.com

Below is a table summarizing various synthetic approaches for D-phenylalanine and its derivatives.

| Synthetic Approach | Starting Material | Key Reagents/Catalysts | Product | Reported Yield | Optical Purity (ee%) | Reference |

| Asymmetric Transformation | DL-phenylalanine | Salicylaldehyde, (2S, 3S)-tartaric acid | D-phenylalanine | 69% | 98% | mdma.ch |

| Asymmetric Transformation | Racemic 4-chlorophenylalanine methyl ester | (2S, 3S)-tartaric acid, salicylaldehyde | 4-chloro-D-phenylalanine methyl ester | 68% | 98% | mdma.ch |

| Whole-Cell Biocatalysis | 4-chloro-L-phenylalanine | E. coli with L-amino acid deaminase & D-amino acid dehydrogenase | 4-chloro-D-phenylalanine | High Conversion | >99% | nih.govnih.gov |

| Chemoenzymatic Cascade | Cinnamic acids | Phenylalanine ammonia lyase (PAL) | Substituted D-phenylalanines | High | Excellent | wiley.com |

| Asymmetric Catalytic Hydrogenation | Acetamidocinnamic acid derivatives | Chiral organophosphorus phosphine (B1218219) catalyst | D-phenylalanine derivatives | 72-81% | Not specified | google.com |

Exploration in Diverse Disease Models

4-Chloro-D-phenylalanine is utilized as a research tool in various disease models, primarily due to its role as a phenylalanine analog and its ability to inhibit specific enzymes. chemimpex.comchemimpex.com Its most well-documented use is in neuroscience research for creating animal models with depleted serotonin (B10506) levels. medchemexpress.comabmole.com By irreversibly inhibiting tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis, it induces a state of serotonin depletion, which is instrumental in studying conditions like insomnia and the role of serotonin in mood and cognition. medchemexpress.comabmole.comselleckchem.com